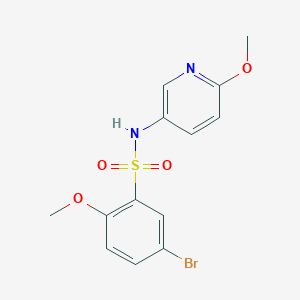
N-(furan-2-ylmethyl)-N,1-dimethyl-2-oxopyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-N,1-dimethyl-2-oxopyridine-4-carboxamide, also known as Furamidine or DB75, is a synthetic compound that belongs to the family of heterocyclic compounds. This compound has been studied extensively for its potential in treating parasitic infections such as African trypanosomiasis and leishmaniasis.
Wissenschaftliche Forschungsanwendungen
N-(furan-2-ylmethyl)-N,1-dimethyl-2-oxopyridine-4-carboxamide has been extensively studied for its potential in treating parasitic infections such as African trypanosomiasis and leishmaniasis. African trypanosomiasis, also known as sleeping sickness, is caused by the protozoan parasite Trypanosoma brucei. Leishmaniasis is caused by the protozoan parasite Leishmania, and it is endemic in many parts of the world. N-(furan-2-ylmethyl)-N,1-dimethyl-2-oxopyridine-4-carboxamide has been shown to be effective against both of these parasites in vitro and in vivo.
Wirkmechanismus
N-(furan-2-ylmethyl)-N,1-dimethyl-2-oxopyridine-4-carboxamide exerts its antiparasitic activity by inhibiting the enzyme trypanothione reductase, which is essential for the survival of the parasites. Trypanothione reductase is responsible for maintaining the redox balance in the parasites, and inhibition of this enzyme leads to an accumulation of toxic reactive oxygen species and ultimately, parasite death.
Biochemical and Physiological Effects:
N-(furan-2-ylmethyl)-N,1-dimethyl-2-oxopyridine-4-carboxamide has been shown to have low toxicity in vitro and in vivo. In animal studies, no significant adverse effects were observed at therapeutic doses. However, further studies are needed to determine the long-term effects of N-(furan-2-ylmethyl)-N,1-dimethyl-2-oxopyridine-4-carboxamide on human health.
Vorteile Und Einschränkungen Für Laborexperimente
N-(furan-2-ylmethyl)-N,1-dimethyl-2-oxopyridine-4-carboxamide has several advantages for laboratory experiments. It is easy to synthesize and purify, and it has a high level of purity. It has also been extensively studied for its antiparasitic activity, making it a well-characterized compound. However, N-(furan-2-ylmethyl)-N,1-dimethyl-2-oxopyridine-4-carboxamide has some limitations for laboratory experiments. It has low solubility in water, which can make it difficult to work with in some experiments. Additionally, it has a relatively short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research involving N-(furan-2-ylmethyl)-N,1-dimethyl-2-oxopyridine-4-carboxamide. One area of research is the development of more potent analogs of N-(furan-2-ylmethyl)-N,1-dimethyl-2-oxopyridine-4-carboxamide that have improved pharmacokinetic properties. Another area of research is the investigation of N-(furan-2-ylmethyl)-N,1-dimethyl-2-oxopyridine-4-carboxamide's potential in treating other parasitic infections, such as Chagas disease and malaria. Additionally, further studies are needed to determine the long-term effects of N-(furan-2-ylmethyl)-N,1-dimethyl-2-oxopyridine-4-carboxamide on human health. Overall, N-(furan-2-ylmethyl)-N,1-dimethyl-2-oxopyridine-4-carboxamide has great potential as a treatment for parasitic infections, and further research is needed to fully explore its therapeutic potential.
Synthesemethoden
N-(furan-2-ylmethyl)-N,1-dimethyl-2-oxopyridine-4-carboxamide can be synthesized through a multistep process involving the reaction of furan-2-carbaldehyde with N,N-dimethylformamide dimethyl acetal, followed by reaction with 2-amino-3-cyanopyridine and then with hydroxylamine hydrochloride. The final product is obtained after purification by column chromatography.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-N,1-dimethyl-2-oxopyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-14-6-5-10(8-12(14)16)13(17)15(2)9-11-4-3-7-18-11/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFKRIDKHMTRKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C(=O)N(C)CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7497828.png)
![N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7497840.png)


![1-[5-[4-(4-fluorobenzoyl)-1,4-diazepane-1-carbonyl]-1H-pyrrol-3-yl]ethanone](/img/structure/B7497867.png)
![N-[4-(2-pyridin-2-ylquinazolin-4-yl)oxyphenyl]acetamide](/img/structure/B7497882.png)

![1-[4-(3-Fluorobenzoyl)-1,4-diazepan-1-yl]-2-phenoxyethanone](/img/structure/B7497894.png)



methanone](/img/structure/B7497921.png)
